molecular formula C6H7NO3S B13233124 2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid

2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid

Cat. No.: B13233124
M. Wt: 173.19 g/mol
InChI Key: HOABQHHFWIMUSQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid is an organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid typically involves the reaction of a thiazole derivative with a suitable precursor. One common method involves the esterification of a thiazole-containing acid with methanol, followed by hydrolysis to yield the desired product . The reaction conditions often require the use of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid is unique due to its specific combination of functional groups and the presence of the thiazole ring. This gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

2-hydroxy-3-(1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C6H7NO3S/c8-5(6(9)10)1-4-2-7-3-11-4/h2-3,5,8H,1H2,(H,9,10)

InChI Key

HOABQHHFWIMUSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CC(C(=O)O)O

Origin of Product

United States

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